An In-depth Technical Guide to Ethyl 4,7-dichloro-1H-indole-2-carboxylate (CAS No. 104115-70-0)
An In-depth Technical Guide to Ethyl 4,7-dichloro-1H-indole-2-carboxylate (CAS No. 104115-70-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its emerging potential in drug discovery, particularly in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of unique heterocyclic scaffolds.
Introduction: The Significance of Dichloroindole Scaffolds in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Halogenation of the indole ring can significantly modulate a compound's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Dichloro-substituted indoles, in particular, have garnered attention for their diverse biological activities, which include antimicrobial, antiviral, and anticancer properties.[2][3] The strategic placement of chlorine atoms can lead to enhanced potency and selectivity for specific molecular targets, such as protein kinases.[2]
Ethyl 4,7-dichloro-1H-indole-2-carboxylate (CAS No. 104115-70-0) is a member of this promising class of compounds. Its unique substitution pattern offers a valuable platform for the design of novel therapeutic agents. This guide will provide the foundational knowledge necessary to synthesize, characterize, and explore the potential applications of this compound.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.
| Property | Value | Source |
| CAS Number | 104115-70-0 | Doron Scientific |
| Molecular Formula | C₁₁H₉Cl₂NO₂ | Doron Scientific |
| Molecular Weight | 258.10 g/mol | - |
| Appearance | Solid | - |
| Boiling Point | 402.6 ± 40.0 °C at 760 mmHg | - |
| InChI Key | OQJPFGFLIIVSLF-UHFFFAOYSA-N | - |
Safety Information:
Based on data for structurally related compounds, Ethyl 4,7-dichloro-1H-indole-2-carboxylate should be handled with care. The following GHS hazard statements are associated with this chemical class:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate
The synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate can be achieved through several established methods for indole ring formation. The Fischer indole synthesis is a robust and widely applicable method for the preparation of indole derivatives from arylhydrazines and carbonyl compounds.[4] An alternative and complementary approach is the Japp-Klingemann reaction , which is particularly useful for synthesizing hydrazones that can then be cyclized via the Fischer methodology.[5][6]
Proposed Synthetic Pathway: Fischer Indole Synthesis
A logical and efficient route to Ethyl 4,7-dichloro-1H-indole-2-carboxylate involves the Fischer indole synthesis starting from 2,5-dichlorophenylhydrazine and a suitable ketoester, such as diethyl 2-oxosuccinate. The causality behind this choice lies in the commercial availability of the starting materials and the well-documented reliability of the Fischer indole synthesis for constructing the indole core.
Caption: Proposed Fischer indole synthesis pathway.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a detailed, step-by-step methodology adapted from established procedures for the synthesis of structurally similar indole-2-carboxylates.[7] This self-validating system includes in-process checks and purification steps to ensure the integrity of the final product.
Step 1: Hydrazone Formation
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Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorophenylhydrazine (1 equivalent) in ethanol (10 volumes).
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Addition of Carbonyl Component: To the stirred solution, add diethyl 2-oxosuccinate (1.1 equivalents).
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Reaction: Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops). Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Isolation of Intermediate: Allow the reaction mixture to cool to room temperature. The hydrazone intermediate may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or use the crude hydrazone directly in the next step after solvent removal.
Step 2: Fischer Indole Cyclization
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Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend the dried hydrazone intermediate (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and a protic acid catalyst like sulfuric acid or polyphosphoric acid (PPA). The choice of a strong acid catalyst is crucial for promoting the[7][7]-sigmatropic rearrangement central to the Fischer synthesis.[4]
-
Cyclization: Heat the reaction mixture to 80-100 °C. The reaction is often exothermic. Maintain the temperature and monitor the reaction progress by TLC until the hydrazone is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. The crude product will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure Ethyl 4,7-dichloro-1H-indole-2-carboxylate.
Caption: Experimental workflow for the synthesis.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl ester group, and the N-H proton of the indole ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-9.0 | br s | 1H | N-H |
| ~7.2-7.4 | m | 2H | Ar-H |
| ~7.0-7.1 | d | 1H | Ar-H |
| 4.44 | q | 2H | -OCH₂CH₃ |
| 1.43 | t | 3H | -OCH₂CH₃ |
The aromatic region will exhibit a complex splitting pattern due to the dichloro substitution.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~161 | C=O (ester) |
| ~137-110 | Ar-C |
| ~105 | C-3 |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretch |
| ~2900-3000 | C-H stretch (aliphatic) |
| ~1700-1720 | C=O stretch (ester) |
| ~1600, ~1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
| ~700-850 | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.
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Expected [M]⁺: m/z 257
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Expected [M+2]⁺: m/z 259 (approx. 65% of [M]⁺)
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Expected [M+4]⁺: m/z 261 (approx. 10% of [M]⁺)
Applications in Drug Discovery and Medicinal Chemistry
The dichloroindole scaffold is a promising starting point for the development of novel therapeutic agents. The chlorine substituents can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Potential as Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The 4,7-dichloroindole scaffold can be functionalized at various positions to introduce moieties that interact with specific residues in the kinase active site, potentially leading to potent and selective inhibitors. For example, derivatives of dichloroindoles have been explored as inhibitors of tankyrases, which are promising targets for cancer therapy.[8][9]
Antimicrobial and Antiviral Potential
The indole nucleus is a common feature in many natural and synthetic antimicrobial and antiviral agents.[3] The increased lipophilicity conferred by the chlorine atoms in Ethyl 4,7-dichloro-1H-indole-2-carboxylate may enhance its ability to penetrate microbial cell membranes, making it a valuable scaffold for the development of new anti-infective agents.
Caption: Logic of drug discovery applications.
Conclusion
Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a versatile and promising building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established synthetic routes, and its unique substitution pattern offers opportunities for the development of novel therapeutic agents with a range of potential applications. This guide provides a solid foundation for researchers to further explore the chemistry and biology of this intriguing molecule.
References
- BenchChem. (2025). The Emerging Potential of 6,7-dichloro-2,3-dihydro-1H-indole in Medicinal Chemistry.
- BenchChem. (2025). The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide.
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Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
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Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]
- PubMed Central. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery.
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chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
- Doron Scientific. (2023).
- PubMed. (2013). Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity.
- PubMed. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II.
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